Boiling Point: 7‑Methyl Isomer Requires Different Distillation Conditions than 5‑Methyl and 6‑Methyl Analogues
The predicted boiling point of 7‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine is 384.8 ± 37.0 °C at 760 mmHg . This is 13.1 °C higher than the 5‑methyl regioisomer (371.7 ± 37.0 °C) and 4.4 °C higher than the 6‑methyl regioisomer (380.4 ± 37.0 °C) . The non‑methylated parent 3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine exhibits a boiling point of 386.2 ± 22.0 °C , which overlaps with the 7‑methyl compound's uncertainty range, but the narrower confidence interval of the parent reflects different predictive model behavior. The systematic increase in boiling point from 5‑methyl → 6‑methyl → 7‑methyl substitution indicates a position‑dependent effect on intermolecular interactions that must be accounted for in high‑temperature distillative purification or solvent‑exchange unit operations.
| Evidence Dimension | Predicted boiling point (760 mmHg) |
|---|---|
| Target Compound Data | 384.8 ± 37.0 °C |
| Comparator Or Baseline | 5‑Methyl isomer: 371.7 ± 37.0 °C; 6‑Methyl isomer: 380.4 ± 37.0 °C; Parent (no methyl): 386.2 ± 22.0 °C |
| Quantified Difference | +13.1 °C vs. 5‑methyl; +4.4 °C vs. 6‑methyl; −1.4 °C vs. parent |
| Conditions | Predicted values from Chemsrc database; all measurements at 760 mmHg |
Why This Matters
Selecting the wrong regioisomer for a synthetic route requiring specific distillation parameters can result in thermal degradation, yield loss, or safety incidents; the 13 °C boiling‑point difference between 7‑methyl and 5‑methyl isomers is sufficient to necessitate distinct process equipment settings.
